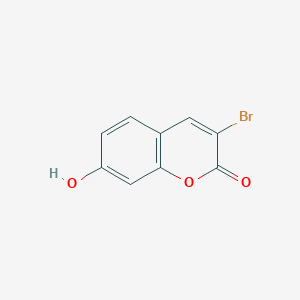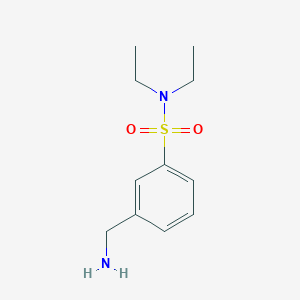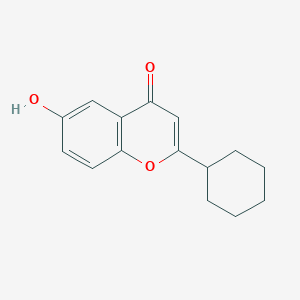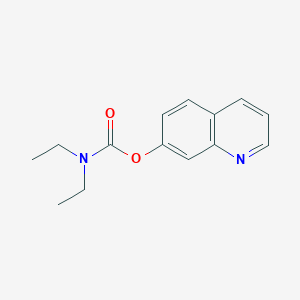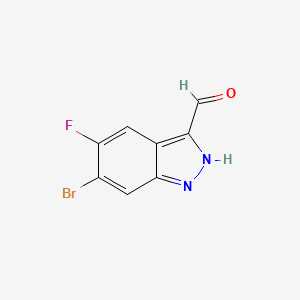
6-Bromo-5-fluoro-1H-indazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-fluoro-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential for various chemical transformations.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 5-fluoro-2-nitroaniline and 2-bromo-1,3-dimethylimidazolinium bromide.
Cyclization: The initial step involves the cyclization of 5-fluoro-2-nitroaniline with 2-bromo-1,3-dimethylimidazolinium bromide under basic conditions to form the indazole ring.
Formylation: The resulting indazole intermediate is then subjected to formylation using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: 6-Bromo-5-fluoro-1H-indazole-3-carboxylic acid.
Reduction: 6-Bromo-5-fluoro-1H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-5-fluoro-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the design of kinase inhibitors and anti-cancer agents.
Industry: The compound is utilized in the synthesis of agrochemicals and materials science for the development of novel polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-Bromo-5-fluoro-1H-indazole-3-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine and fluorine atoms enhance its binding affinity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
- 6-Bromo-1H-indazole-3-carbaldehyde
- 5-Fluoro-1H-indazole-3-carbaldehyde
- 6-Chloro-1H-indazole-3-carbaldehyde
Comparison:
- 6-Bromo-5-fluoro-1H-indazole-3-carbaldehyde is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations.
- 6-Bromo-1H-indazole-3-carbaldehyde lacks the fluorine atom, which may result in different reactivity and biological activity.
- 5-Fluoro-1H-indazole-3-carbaldehyde lacks the bromine atom, which may affect its ability to participate in certain substitution reactions.
- 6-Chloro-1H-indazole-3-carbaldehyde has a chlorine atom instead of bromine, which may influence its chemical properties and reactivity.
Propiedades
Número CAS |
1352394-47-8 |
|---|---|
Fórmula molecular |
C8H4BrFN2O |
Peso molecular |
243.03 g/mol |
Nombre IUPAC |
6-bromo-5-fluoro-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C8H4BrFN2O/c9-5-2-7-4(1-6(5)10)8(3-13)12-11-7/h1-3H,(H,11,12) |
Clave InChI |
MFFKPOSKWBTWLY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC2=NNC(=C21)C=O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


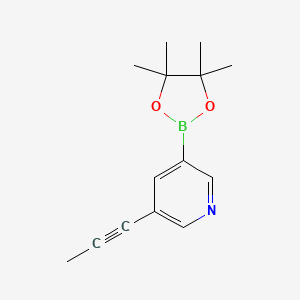
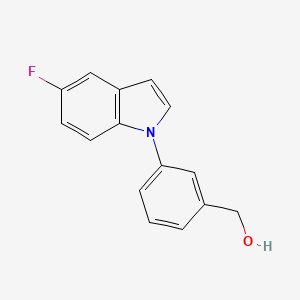
![7-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11871939.png)

